molecular formula C19H22N2O3S B12295609 Hycanthone sulfoxide CAS No. 37599-14-7

Hycanthone sulfoxide

Cat. No.: B12295609
CAS No.: 37599-14-7
M. Wt: 358.5 g/mol
InChI Key: BOILIEWUSDEGAC-UHFFFAOYSA-N
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Description

Hycanthone sulfoxide is a derivative of hycanthone, a compound known for its antiparasitic properties, particularly against schistosomiasis. This compound retains the core structure of hycanthone but includes a sulfoxide functional group, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hycanthone sulfoxide typically involves the oxidation of hycanthone. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate. The reaction conditions often require a controlled temperature and pH to ensure selective oxidation of the sulfur atom to the sulfoxide.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale oxidation processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agent and reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Hycanthone sulfoxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Hycanthone sulfone.

    Reduction: Hycanthone.

    Substitution: Various substituted thioxanthenone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its effects on enzyme activity and protein interactions.

    Medicine: Explored for its antiparasitic properties and potential anticancer activity.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Hycanthone sulfoxide exerts its effects primarily through DNA intercalation and inhibition of nucleic acid biosynthesis. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it inhibits enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are crucial for DNA repair and maintenance . This dual mechanism of action contributes to its antiparasitic and potential anticancer properties.

Comparison with Similar Compounds

    Hycanthone: The parent compound, known for its antiparasitic activity.

    Lucanthone: Another derivative with similar DNA intercalating properties.

    Miracil D: A related thioxanthenone compound with antitumor activity.

Comparison: Hycanthone sulfoxide is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity. Compared to hycanthone and lucanthone, this compound may exhibit different pharmacokinetics and toxicity profiles, making it a valuable compound for further research and development .

Properties

CAS No.

37599-14-7

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-hydroxy-10-oxothioxanthen-9-one

InChI

InChI=1S/C19H22N2O3S/c1-3-21(4-2)12-11-20-14-9-10-15(22)19-17(14)18(23)13-7-5-6-8-16(13)25(19)24/h5-10,20,22H,3-4,11-12H2,1-2H3

InChI Key

BOILIEWUSDEGAC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)O)S(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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